molecular formula C8H16ClN B2823067 (3-Cyclopropylcyclobutyl)methanamine hydrochloride CAS No. 2243504-79-0

(3-Cyclopropylcyclobutyl)methanamine hydrochloride

Cat. No.: B2823067
CAS No.: 2243504-79-0
M. Wt: 161.67
InChI Key: ABFOVPHIGDIIPD-UHFFFAOYSA-N
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Description

(3-Cyclopropylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a hydrochloride salt form of (3-Cyclopropylcyclobutyl)methanamine, which is a primary amine. This compound is known for its unique structure, which includes both cyclopropyl and cyclobutyl groups, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylcyclobutyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropylcyclobutyl Intermediate: The initial step involves the formation of the cyclopropylcyclobutyl intermediate. This can be achieved through a series of cyclization reactions starting from simpler organic precursors.

    Amination: The cyclopropylcyclobutyl intermediate is then subjected to amination reactions to introduce the methanamine group. This step often requires the use of reagents such as ammonia or amines under controlled conditions.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylcyclobutyl ketones, while reduction may produce cyclopropylcyclobutyl alcohols.

Scientific Research Applications

(3-Cyclopropylcyclobutyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of (3-Cyclopropylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The cyclopropyl and cyclobutyl groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanamine: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylmethanamine: Contains the cyclopropyl group but lacks the cyclobutyl group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the methanamine group.

Uniqueness

(3-Cyclopropylcyclobutyl)methanamine hydrochloride is unique due to the presence of both cyclopropyl and cyclobutyl groups in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-cyclopropylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-6-3-8(4-6)7-1-2-7;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFOVPHIGDIIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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